2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
Overview
Description
2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride is a useful research compound. Its molecular formula is C14H29Cl2N3O and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
H3 Receptor Antagonists
2-(1,4'-Bipiperidine-1'-yl)thiazolopyridines, structurally related to 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride, have been synthesized and evaluated as non-imidazole histamine H3 receptor antagonists. This research focuses on enhancing in vitro potency and reducing hERG activity by introducing diversity at specific positions of the pyridine ring (Rao et al., 2009).
Antioxidant, Analgesic, and Anti-Inflammatory Activities
A similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and showed significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities. This suggests potential biomedical applications for compounds in this chemical class (Nayak et al., 2014).
Photocatalytic CO2 Reduction
N,N-Dimethylacetamide (DMA), a compound similar in structure to this compound, has been used in photocatalytic CO2 reduction. This study found that DMA is stable against hydrolysis and does not produce formate, indicating its potential in photocatalytic applications (Kuramochi et al., 2014).
Role in Synthesis of Redox Derivatives
Redox derivatives of 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl have been synthesized, showcasing the chemical versatility and potential for further research and development in redox chemistry (Sen' et al., 2014).
Optical Resolution Studies
The compound has been used in optical resolution studies, such as the separation of racemic 2,2′-bipiperidine through its cobalt(III) complex. This illustrates its utility in stereochemical investigations and the preparation of enantiomerically pure substances (Sato et al., 1985).
Multipurpose Reagent Applications
N,N-Dimethylacetamide, similar to this compound, is a multipurpose reagent, delivering its atoms for synthesizing various compounds under different conditions. This highlights its importance as a versatile reagent in organic chemistry (Le Bras & Muzart, 2018).
Sigma1 Receptor Ligands
N-(1-Benzylpiperidin-4-yl)phenylacetamide derivatives, related to the compound , have been synthesized and evaluated for affinity at sigma1 and sigma2 receptors, indicating potential in neuropharmacological research (Huang et al., 1998).
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12;;/h12-13,15H,3-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCPTKLEKJVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCCC1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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